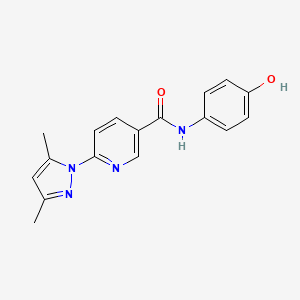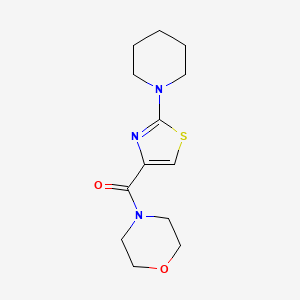![molecular formula C14H15N3O B7548700 N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide, also known as 'IMCA', is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IMCA belongs to the class of compounds known as imidazole derivatives, which have been shown to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of IMCA is not fully understood, but it is believed to act through several different pathways. IMCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by IMCA may contribute to its anti-inflammatory effects. IMCA has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
IMCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that IMCA can inhibit the proliferation of several different types of cancer cells, including breast, lung, and colon cancer cells. IMCA has also been shown to inhibit the production of collagen in fibroblasts, which may contribute to its anti-fibrotic effects. In addition, IMCA has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using IMCA in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the main limitations of using IMCA is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of IMCA. One potential area of research is the development of new therapeutic agents based on IMCA. Another area of research is the exploration of the mechanisms of action of IMCA, which may lead to the discovery of new pathways involved in disease development. In addition, further studies are needed to determine the optimal dosage and administration of IMCA, as well as its potential side effects.
Conclusion
In conclusion, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in scientific research. Its ability to exhibit a range of biological activities makes it a versatile compound that can be used in a variety of different research applications. Further research is needed to fully understand the mechanisms of action of IMCA and its potential as a therapeutic agent.
合成法
The synthesis of IMCA is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromobenzyl alcohol with imidazole to form 4-(imidazol-1-yl)benzyl alcohol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the final product, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide.
科学的研究の応用
IMCA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. These properties make it a promising candidate for the development of new therapeutic agents. IMCA has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
特性
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(12-3-4-12)16-9-11-1-5-13(6-2-11)17-8-7-15-10-17/h1-2,5-8,10,12H,3-4,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRAGNJSOIYUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
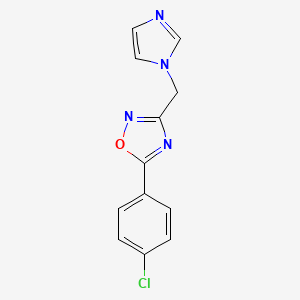
![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
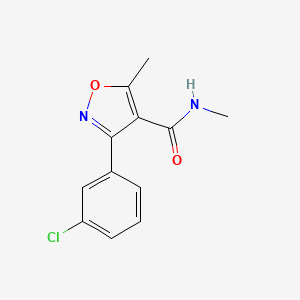
methanone](/img/structure/B7548632.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
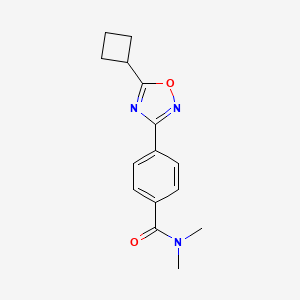
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)
